
4-Amino-6-(trifluorometil)piridazin-3-ol
Descripción general
Descripción
4-Amino-6-(trifluoromethyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C5H4F3N3O and its molecular weight is 179.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(trifluoromethyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(trifluoromethyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 4-Amino-6-(trifluorometil)piridazin-3-ol, centrándose en aplicaciones únicas en diferentes campos:
Industria Agroquímica
Los derivados de TFMP se utilizan ampliamente en la protección de los cultivos contra las plagas. Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con las características del grupo piridina contribuyen a sus actividades biológicas .
Industria Farmacéutica
Los derivados del compuesto tienen aplicaciones potenciales en el desarrollo de fármacos debido a sus actividades biológicas. Por ejemplo, un compuesto relacionado con un grupo 4-amino-sustituido mostró una afinidad de unión significativa en aplicaciones de química medicinal .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s worth noting that related compounds, such as pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Related compounds have been associated with a variety of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Related compounds have been reported to produce a variety of effects, including the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
Análisis Bioquímico
Biochemical Properties
4-Amino-6-(trifluoromethyl)pyridazin-3-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . The interaction between 4-Amino-6-(trifluoromethyl)pyridazin-3-ol and FABP4 is significant as it may influence the regulation of fatty acid levels in the body, potentially impacting conditions such as obesity and diabetes .
Cellular Effects
The effects of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of FABP4, which in turn affects the signaling pathways related to fatty acid metabolism . Additionally, 4-Amino-6-(trifluoromethyl)pyridazin-3-ol can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-6-(trifluoromethyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It binds to FABP4, inhibiting its activity and thereby affecting the transport and metabolism of fatty acids . This inhibition can lead to changes in gene expression, particularly those genes involved in fatty acid metabolism . The compound’s ability to inhibit enzyme activity and alter gene expression highlights its potential as a therapeutic agent for metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-6-(trifluoromethyl)pyridazin-3-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FABP4 activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and potential damage to tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
4-Amino-6-(trifluoromethyl)pyridazin-3-ol is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that regulate the transport and breakdown of fatty acids . The compound’s inhibition of FABP4 affects the metabolic flux of fatty acids, leading to changes in metabolite levels and overall metabolic balance . These interactions underscore the compound’s potential impact on metabolic health .
Transport and Distribution
Within cells and tissues, 4-Amino-6-(trifluoromethyl)pyridazin-3-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding the transport and distribution mechanisms of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 4-Amino-6-(trifluoromethyl)pyridazin-3-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it ensures that 4-Amino-6-(trifluoromethyl)pyridazin-3-ol interacts with its intended targets within the cell . Studies have shown that the compound predominantly localizes to areas involved in fatty acid metabolism, further supporting its role in regulating metabolic processes .
Propiedades
IUPAC Name |
5-amino-3-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(9)4(12)11-10-3/h1H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVNUFODFSEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


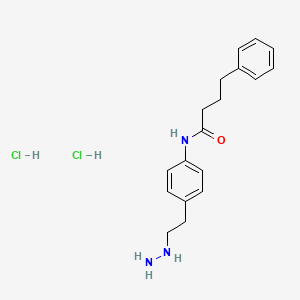
![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)
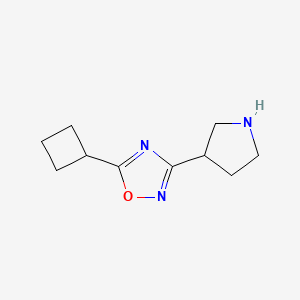
![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
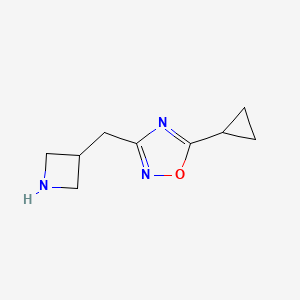
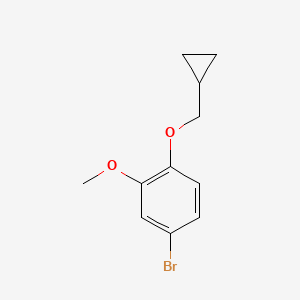
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)
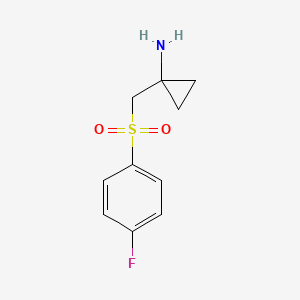
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)
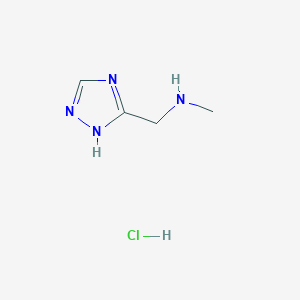
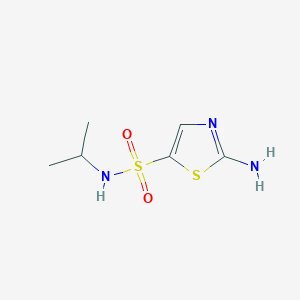
![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

